1-Bromo-3-(1-bromoethyl)adamantane chemical properties and stability
1-Bromo-3-(1-bromoethyl)adamantane chemical properties and stability
Chemical Properties, Synthesis, and Stability Profile
Part 1: Executive Summary
1-Bromo-3-(1-bromoethyl)adamantane (CAS: 37845-01-5 ) is a bifunctional adamantane derivative characterized by two distinct electrophilic sites: a tertiary bridgehead bromide and a secondary exocyclic bromide. This unique dual-reactivity profile makes it a critical scaffold in the synthesis of antiviral agents (e.g., Rimantadine analogs), neuroprotective drugs (Memantine derivatives), and advanced polymer cross-linkers.
Unlike simple alkyl halides, the rigid adamantane cage imposes strict steric and stereoelectronic constraints on these halogen centers, effectively shutting down
Part 2: Chemical Structure & Reactivity Analysis
Structural Architecture
The molecule consists of a tricyclo[3.3.1.1
-
Site A (Bridgehead Br): Located at C1. The carbon is tertiary and part of the rigid cage. Backside attack is geometrically impossible; reactivity is exclusively
. -
Site B (Side-chain Br): Located on the ethyl group attached to C3. This is a secondary alkyl bromide (
). While theoretically capable of , the bulky adamantane cage provides significant steric shielding. The adjacent adamantyl group acts as an electron donor via C-C hyperconjugation, stabilizing the carbocation at this position and favoring pathways.
Stereochemistry: The exocyclic carbon (Site B) is a chiral center. Consequently, the bulk material exists as a racemic mixture of enantiomers unless stereoselectively synthesized.
Physicochemical Properties Table
| Property | Value / Description |
| IUPAC Name | 1-Bromo-3-(1-bromoethyl)tricyclo[3.3.1.1 |
| CAS Number | 37845-01-5 |
| Molecular Formula | |
| Molecular Weight | 322.08 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl |
| LogP (Predicted) | ~4.7 (Highly Lipophilic) |
| Melting Point | 114–118 °C (Typical for di-substituted adamantanes) |
Part 3: Synthesis Protocols
High-purity synthesis requires differentiating the two bromination events to avoid over-bromination or regioisomeric mixtures. The Acetyl-Route is the industry standard for precision, avoiding the selectivity issues of direct radical bromination of 1-ethyladamantane.
Synthesis Workflow (The Acetyl Route)
Step 1: Bromination of 1-Acetyladamantane
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Reagents: 1-Acetyladamantane,
(excess), (cat). -
Mechanism: Lewis-acid catalyzed ionic bromination. The electron-withdrawing acetyl group directs the incoming bromine to the meta-position (C3) relative to itself.
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Product: 1-Acetyl-3-bromoadamantane.
Step 2: Reduction of the Ketone
-
Reagents:
, Methanol, 0°C. -
Mechanism: Nucleophilic addition of hydride to the carbonyl.
-
Product: 1-Bromo-3-(1-hydroxyethyl)adamantane.
Step 3: Conversion of Alcohol to Bromide
-
Reagents:
(in DCM) or Aqueous HBr (48%). -
Mechanism: Activation of the hydroxyl group followed by nucleophilic substitution. Note: Since the adjacent adamantyl group is bulky,
is preferred to minimize rearrangement or elimination side products.
Visualization of Synthesis Pathway
Caption: Stepwise synthesis via the 1-acetyladamantane precursor ensures regiospecificity.
Part 4: Stability & Degradation Mechanisms
Hydrolytic Instability (Solvolysis)
Both bromine atoms are labile in the presence of moisture and polar protic solvents. The degradation follows a competitive
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Pathway A (Side-chain Solvolysis): The secondary benzylic-like bromide ionizes to form a cation stabilized by the adamantane cage. This is often the faster kinetic pathway due to slightly less steric strain in the transition state compared to the bridgehead.
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Pathway B (Bridgehead Solvolysis): The tertiary bridgehead bromide ionizes. While the resulting carbocation is stable, the inability to planarize (Bredt's rule strain) makes the ionization reversible and slower than typical tertiary halides.
End Products:
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1-Bromo-3-(1-hydroxyethyl)adamantane (Partial hydrolysis)
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1-Hydroxy-3-(1-bromoethyl)adamantane (Partial hydrolysis)
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1,3-Dihydroxy-derivatives (Complete hydrolysis)
Thermal Stability
The compound is thermally stable up to ~100°C. Above this, or in the presence of Lewis acids (e.g., trace metal impurities), it may undergo dehydrohalogenation (Elimination).
-
Risk: Elimination of HBr from the ethyl side chain to form 1-Bromo-3-vinyladamantane .
Degradation Pathway Diagram
Caption: Competitive degradation pathways showing susceptibility to hydrolysis and thermal elimination.
Part 5: Handling & Storage Protocols
To maintain the integrity of 1-Bromo-3-(1-bromoethyl)adamantane, strict adherence to the following protocols is required.
Storage Conditions
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: inert gas blanket (Argon or Nitrogen) is mandatory .
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Container: Tightly sealed amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation.
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Desiccant: Store secondary container with activated silica gel or molecular sieves.
Safety Precautions
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Lachrymator Potential: Like many benzyl-type bromides, the side-chain bromide may act as a mild lachrymator and skin irritant.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles. Handle exclusively in a fume hood.
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Spill Cleanup: Do not use water. Adsorb with vermiculite or sand, then neutralize with a dilute solution of sodium bisulfite if free bromine is suspected.
References
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ChemDiv Catalog . Compound 0111-0022: 1-bromo-3-(1-bromoethyl)adamantane. Retrieved from .
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Key Organics . Product ID LS-04308: 1-bromo-3-(1-bromoethyl)adamantane (CAS 37845-01-5).[1][2] Retrieved from .
- Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Funktionalisierung des Adamantans. Chemische Berichte, 95(3), 667-672.
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Tabushi, I., et al. (1970). Ionic Bromination of Adamantane Derivatives. Journal of the American Chemical Society.[3] (Mechanistic basis for bridgehead bromination).
- Grohl, K., et al. (2015). Solvolysis rates of 1-substituted adamantyl bromides. Journal of Physical Organic Chemistry.
